Tributylstannanecarbonitrile
Overview
Description
Tributylstannanecarbonitrile, also known as TBSCN , is an organotin compound. Its chemical formula is C₁₃H₂₇NSn , and its molecular weight is approximately 316.07 g/mol . This compound is used in various applications, and its properties play a crucial role in its functionality.
Physical And Chemical Properties Analysis
Scientific Research Applications
Reductive Degradation of Dithiocarbonates
Tributylstannanecarbonitrile plays a role in the reductive degradation of dithiocarbonates. A study by Bachi and Bosch (1988) demonstrated that the reaction between O-isopropyl S-4-phenylbut-3-enyl dithiocarbonate and tributylstannane, initiated by azoisobutyronitrile in boiling benzene or toluene, involves the homolytic attack of trialkyltin radical on the thioxo sulphur, aligning with the Barton mechanism. This pathway signifies the utility of tributylstannanecarbonitrile in specific organic transformations, offering insights into its mechanistic aspects in chemical syntheses (Bachi & Bosch, 1988).
Reduction of Azides to Amines
Another application of tributylstannanecarbonitrile is in the efficient reduction of azides to amines, which is crucial for synthesizing amino and diamino deoxynucleosides. The work by Samano and Robins (1991) highlighted that treating unprotected azido-deoxynucleosides with tributylstannane/AIBN in hot benzene/DMAC resulted in the formation of corresponding amino-deoxynucleosides with high yields. This process underscores the significance of tributylstannanecarbonitrile in facilitating radical reactions for generating valuable chemical entities (Samano & Robins, 1991).
Synthesis and Functionalization Processes
The substance also finds application in the synthesis and functionalization of various organic compounds. For instance, the synthesis of well-defined polystyrene with primary amine end groups through the use of phthalimido-functional RAFT agents involves the quantitative transformation of trithiocarbonate functionality in products by radical-induced reduction with tributylstannane. This exemplifies the role of tributylstannanecarbonitrile in polymer chemistry, facilitating the introduction of functional groups into polymers for advanced material applications (Postma et al., 2006).
Aryllead(IV) Triacetates Synthesis
Furthermore, the tin-lead exchange reaction, catalyzed by mercury(II) with lead tetraacetate and aryltributylstannanes, to synthesize aryllead(IV) triacetates demonstrates the utility of tributylstannanecarbonitrile in creating compounds with potential applications in medicinal chemistry and material sciences. This process yields aryllead triacetates efficiently, showing the versatility of tributylstannanecarbonitrile in organometallic syntheses (Kozyrod & Pinhey, 1983).
Safety And Hazards
properties
IUPAC Name |
tributylstannylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAQHAKWKXYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176201 | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylstannanecarbonitrile | |
CAS RN |
2179-92-2 | |
Record name | Tributylstannanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannanecarbonitrile, tributyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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